molecular formula C22H20ClN5O2 B11286860 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11286860
M. Wt: 421.9 g/mol
InChI Key: ZZEICJAPWPRSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a methylphenyl group attached to an imidazo[1,2-g]purine core

Preparation Methods

The synthesis of 3-[(2-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Addition of the methyl and methylphenyl groups: These groups are added through alkylation reactions using suitable alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[(2-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Biology: It is used in studies related to cellular processes and molecular pathways, providing insights into its mechanism of action.

    Industry: The compound is explored for its potential use in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 3-[(2-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O2/c1-14-6-5-8-16(12-14)26-10-11-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-7-3-4-9-17(15)23/h3-9,12H,10-11,13H2,1-2H3

InChI Key

ZZEICJAPWPRSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.